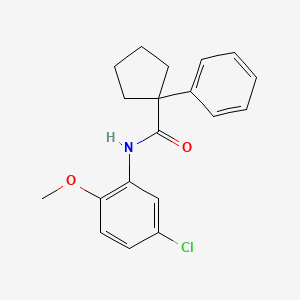

![molecular formula C22H21N3O2S B2868599 N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 1327532-71-7](/img/structure/B2868599.png)

N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

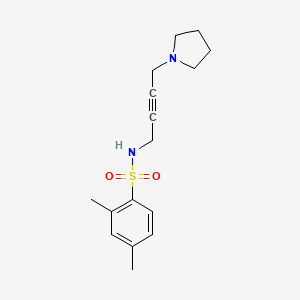

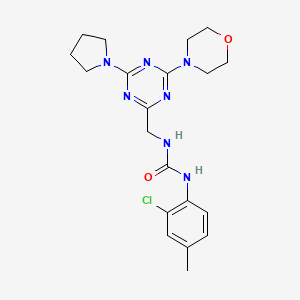

“N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide” is a complex organic compound that contains several functional groups and rings, including a cyclopentanecarbonyl group, an indolin-6-yl group, and a benzo[d]thiazole-6-carboxamide group . These groups are common in many biologically active compounds and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several ring structures and functional groups. The exact structure would depend on the specific arrangement and orientation of these groups .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carbonyl group, the indolin-6-yl group, and the benzo[d]thiazole-6-carboxamide group. These groups are often involved in various chemical reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring structures would likely make the compound relatively rigid, and the various functional groups could influence its solubility, melting point, and other physical properties .

Scientific Research Applications

Potential Cannabinoid Receptor Activity

N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide has been identified as a novel compound with potential cannabinoid receptor activity. In a study by Westphal et al. (2015), the compound was detected in Germany for the first time, and its structure was elucidated using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy (Westphal, Sönnichsen, Knecht, Auwärter, & Huppertz, 2015).

Synthesis and Evaluation in Anticonvulsant Activity

Another application of this compound is in the synthesis of derivatives for anticonvulsant activities. Nikalje et al. (2015) designed and synthesized a series of derivatives under microwave irradiation, which were then evaluated for their central nervous system depressant and anticonvulsant activities in mice, indicating their potential in managing seizure disorders (Nikalje, Ansari, Bari, & Ugale, 2015).

Cytotoxic Evaluation as Potential EGFR Inhibitors

In cancer research, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines. Zhang et al. (2017) reported on a series of benzo[d]thiazole-2-carboxamide derivatives, synthesized and assessed for cytotoxicity against epidermal growth factor receptor (EGFR) high-expressed cancer cell lines, demonstrating moderate to excellent potency (Zhang, Deng, Zhang, Meng, Wu, Li, Zhao, & Hu, 2017).

Anti-inflammatory Activity

Verma et al. (1994) synthesized derivatives of N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide and evaluated them for their anti-inflammatory activity. Their findings showed promising anti-inflammatory activity with a lower ulcerogenic liability than traditional drugs (Verma, Tripathi, Saxena, & Shanker, 1994).

Antibacterial Agents

Palkar et al. (2017) designed and synthesized novel analogs incorporating the benzo[d]thiazole structure, which were then evaluated for their antibacterial activity, showing promise against bacterial strains like Staphylococcus aureus and Bacillus subtilis (Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).

Antiviral Compounds

Harnden et al. (1979) synthesized water-soluble derivatives of the compound for potential use as antiviral agents. These derivatives showed high activity against influenza A2 and Coxsackie B1 viruses in vitro (Harnden, Bailey, Boyd, Wilkinson, & Wright, 1979).

Mechanism of Action

Safety and Hazards

Future Directions

Compounds with similar structures are often studied for their potential as pharmaceuticals or biological probes. Therefore, future research could involve studying the biological activity of this compound, optimizing its structure for better activity or selectivity, or investigating its mechanism of action .

properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2S/c26-21(16-6-8-18-20(11-16)28-13-23-18)24-17-7-5-14-9-10-25(19(14)12-17)22(27)15-3-1-2-4-15/h5-8,11-13,15H,1-4,9-10H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIGDRSUOFLKVAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorobenzyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2868520.png)

![Benzamide, 2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-2-thiazolyl]-](/img/structure/B2868521.png)

![9-Methyl-2-[(2-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2868531.png)

![(4-(4-chlorophenyl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2868532.png)